2,4'-Dinitrobiphenyl
Overview
Description
2,4’-Dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O4. It is a derivative of biphenyl, where two nitro groups are attached at the 2 and 4’ positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4’-Dinitrobiphenyl can be synthesized through the nitration of biphenyl. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to achieve the desired product. One method involves dissolving biphenyl in a solvent like acetic acid and adding a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred for several hours, followed by neutralization and extraction to obtain 2,4’-Dinitrobiphenyl .
Industrial Production Methods
In industrial settings, the production of 2,4’-Dinitrobiphenyl may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of zeolite catalysts has also been explored to enhance the yield and selectivity of the nitration process. The industrial production methods focus on optimizing reaction conditions to minimize by-products and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4’-Dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate under controlled conditions.
Major Products Formed
Reduction: 2,4’-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
2,4’-Dinitrobiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a precursor for other nitroaromatic compounds.
Biological Studies:
Mechanism of Action
The mechanism of action of 2,4’-Dinitrobiphenyl involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of adducts with proteins and DNA, affecting cellular functions. The compound’s effects are mediated through pathways involving oxidative stress and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dinitrobiphenyl
- 4,4’-Dinitrobiphenyl
- 2,4-Dinitrophenol
Comparison
2,4’-Dinitrobiphenyl is unique due to the specific positioning of the nitro groups, which influences its reactivity and applications. Compared to 2,2’-Dinitrobiphenyl and 4,4’-Dinitrobiphenyl, the 2,4’-isomer has distinct chemical properties that make it suitable for specific synthetic and industrial applications. 2,4-Dinitrophenol, on the other hand, is known for its use as a metabolic stimulant and uncoupling agent in biochemical studies, highlighting the diverse applications of nitroaromatic compounds .
Properties
IUPAC Name |
1-nitro-2-(4-nitrophenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNVUHOCXBQQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209409 | |
Record name | 1,1'-Biphenyl, 2,4'-dinitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-81-5 | |
Record name | 2,4′-Dinitro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biphenyl, 2,4'-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,4'-dinitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-dinitro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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